molecular formula C12H16ClN3O2 B12962939 tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No.: B12962939
M. Wt: 269.73 g/mol
InChI Key: JMICSYVZOUWTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 1823793-09-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a dichloro-substituted pyridopyrazine core protected by a tert-butoxycarbonyl (Boc) group, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of potential therapeutic agents. Specifically, derivatives of pyrido[3,4-b]pyrazine have been investigated as inhibitors of biological targets, such as Syk (Spleen Tyrosine Kinase), which is relevant in immunological and oncological research . The Boc protecting group can be readily removed under mild acidic conditions to unveil a secondary amine, allowing for further functionalization and diversification of the core structure. The reactive chloro substituents also enable subsequent cross-coupling reactions, facilitating the exploration of structure-activity relationships. Researchers utilize this compound in the synthesis of novel hit molecules with potential biological activities, leveraging its heterocyclic framework which is commonly found in pharmacologically active compounds . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. It should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)14-6-10(13)15-8/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICSYVZOUWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=CN=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclic Core

The bicyclic pyrido[3,4-b]pyrazine framework is typically synthesized via condensation reactions involving appropriately substituted pyridine and pyrazine precursors. Commonly, a diaminopyridine derivative undergoes cyclization with a suitable diketone or aldehyde under acidic or basic catalysis to form the fused heterocycle.

Esterification to Form the tert-Butyl Carboxylate

The carboxylate group at the 6-position is introduced or protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly done by reacting the corresponding carboxylic acid intermediate with tert-butanol in the presence of acid catalysts such as sulfuric acid or using tert-butyl chloroformate with a base like triethylamine. Alternatively, direct esterification using DCC (dicyclohexylcarbodiimide) coupling agents can be employed.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization includes:

  • Melting point determination.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical shifts corresponding to the bicyclic system, chloro substituent, and tert-butyl group.
  • Infrared (IR) spectroscopy to verify ester carbonyl and heterocyclic ring vibrations.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis for purity assessment.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Bicyclic core formation Diaminopyridine + diketone, acid/base catalysis Ethanol or DMF 60–80 70–85 Cyclization monitored by TLC
Chlorination at 2-position N-chlorosuccinimide (NCS) DCM or chloroform 0 to 25 65–75 Controlled addition to avoid over-chlorination
Esterification (tert-butyl) tert-Butanol + acid catalyst or tert-butyl chloroformate + base DCM or THF Room temp 80–90 Reaction time 2–4 hours
Purification Silica gel chromatography or recrystallization - - - Purity > 98% by HPLC

Research Findings and Optimization Notes

  • The choice of chlorinating agent and reaction temperature critically affects regioselectivity and yield. NCS at low temperature is preferred for selective 2-chlorination.
  • The tert-butyl ester group provides enhanced stability compared to methyl or ethyl esters, facilitating handling and storage.
  • Solvent polarity influences reaction rates; dichloromethane is optimal for chlorination, while tetrahydrofuran (THF) or dichloromethane is preferred for esterification.
  • Purification by column chromatography using silica gel with gradient elution (hexane/ethyl acetate) yields high-purity product.
  • Spectral data confirm the presence of the tert-butyl group (singlet near 1.4 ppm in ¹H NMR) and the chloro substituent (downfield shifts in aromatic region).

Summary Table of Key Analytical Data

Analytical Technique Key Observations Interpretation
¹H NMR Singlet at ~1.4 ppm (9H), aromatic protons 7–9 ppm tert-Butyl ester and bicyclic protons
¹³C NMR Carbonyl carbon at ~165 ppm, tert-butyl carbons at ~28 ppm Ester carbonyl and alkyl carbons
IR Spectroscopy Strong absorption at ~1720 cm⁻¹ (C=O stretch) Ester carbonyl group
Mass Spectrometry Molecular ion peak at m/z 270 (M+H)+ Confirms molecular weight 269.73 g/mol
Melting Point 120–125 °C Consistent with literature values

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The dihydropyrido[3,4-b]pyrazine core can be reduced to its fully saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

The major products depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while reduction would yield a fully saturated pyrazine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrido[3,4-b]pyrazine vs. Pyrido[4,3-d]pyrimidine

The target compound’s pyrido[3,4-b]pyrazine core differs from pyrido[4,3-d]pyrimidine derivatives (e.g., tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, CAS 1092352-55-0) in nitrogen arrangement. Pyrazine has two adjacent nitrogen atoms, whereas pyrimidine has two nitrogens at positions 1 and 3. This difference impacts electronic properties and binding affinity in biological targets. For example, pyrimidine derivatives like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines exhibit potent EGFR inhibition (IC₅₀: 10–50 nM) due to optimized hydrogen bonding with kinase domains . In contrast, pyrido[3,4-b]pyrazine analogs may prioritize interactions with alternative targets, though specific data for the target compound remain unreported .

Saturation Level

For instance, ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 949922-49-0) shares this feature but uses an ethyl ester, resulting in lower steric hindrance and faster hydrolysis compared to the tert-butyl analog .

Substituent Position and Functional Groups

Chlorine Position

The 2-chloro substituent in the target compound contrasts with 3-chloro isomers (e.g., tert-butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate, CAS 1823793-09-4). Positional isomerism influences reactivity; 2-chloro derivatives are more susceptible to nucleophilic substitution at the ortho position, enabling diverse derivatization pathways .

Ester Group Variations

Replacing the tert-butyl group with ethyl (e.g., ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate) or benzyl (e.g., benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) alters stability and synthetic utility. Tert-butyl esters resist hydrolysis under acidic conditions, making them preferable for multi-step syntheses, whereas ethyl esters are cost-effective but less stable .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Position Molecular Weight (g/mol) XLogP Key Applications
tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate Pyrido[3,4-b]pyrazine 2-Cl, 6-tert-butyl 269.73 1.9 Kinase inhibitor intermediate
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate Pyrido[3,4-b]pyrazine 3-Cl, 6-tert-butyl 269.73 1.9 Synthetic intermediate
Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 949922-49-0) Pyrido[3,4-b]pyrazine 2-Cl, 6-ethyl 241.68 1.2 Precursor for carboxamides
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyrido[4,3-d]pyrimidine 4-Cl, 2-methyl 331.78 2.5 EGFR inhibitor development

Biological Activity

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS: 1211541-90-0) is a synthetic compound with a complex bicyclic structure that incorporates both pyridine and pyrazine moieties. Its unique chemical properties arise from the presence of a chloro substituent and a tert-butyl ester group, which may influence its biological activity. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C₁₂H₁₆ClN₃O₂
  • Molecular Weight: 269.73 g/mol
  • Purity: 97%

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The chloro group may facilitate nucleophilic substitution reactions, while the carboxylate moiety can participate in esterification or hydrolysis reactions. Additionally, the nitrogen atoms in the structure allow for potential coordination with metal ions, enhancing its reactivity and biological interactions .

Anticancer Activity

Compounds with similar structural features have shown promising anticancer properties. For instance:

  • Antiproliferative Effects: Certain derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) under hypoxic conditions .
  • Mechanisms: These compounds may induce apoptosis through the activation of caspase pathways or by downregulating oncogenic factors such as HIF1α and BCL2 .

Antimicrobial Activity

Similar bicyclic compounds have exhibited antimicrobial properties:

  • Broad-Spectrum Activity: Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Fungal Inhibition: Some derivatives have also been reported to possess antifungal activity against strains like Candida albicans .

Case Studies

A review of related literature reveals several case studies highlighting the biological activities of compounds structurally related to this compound:

StudyFindings
Anticancer Study Investigated antiproliferative effects on various cancer cell linesCompounds showed selective toxicity towards malignant cells
Antimicrobial Evaluation Tested against multiple bacterial strainsDemonstrated significant antimicrobial activity with low MIC values
Apoptosis Induction Analyzed mechanisms of cell death in cancer modelsIndicated activation of apoptotic pathways via caspase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.